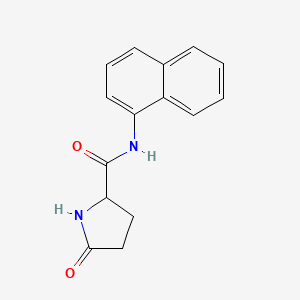

N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-14-9-8-13(16-14)15(19)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQIDJVMYQCITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of naphthalene derivatives with pyrrolidine-2-one. One common method includes the Ugi reaction, where phenylglyoxal, aromatic amines, coumarin-3-carboxylic acid, and isocyanides react in methanol to form dihydrochromeno[3,4-c]pyrrole-3,4-diones . These products are then treated with N-alkylpiperazines in dichloromethane to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the starting materials are sourced and reacted under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Amide Bond Reactivity

The carboxamide group (-CONH-) participates in hydrolysis, alkylation, and condensation reactions:

Hydrolysis

Under acidic or basic conditions, the amide bond can hydrolyze to yield 5-oxopyrrolidine-2-carboxylic acid and 1-naphthylamine. For example:

This reaction is typical for carboxamides and has been observed in related pyrrolidinecarboxamide derivatives .

N-Alkylation/Acylation

The amide nitrogen can undergo alkylation or acylation in the presence of alkyl halides or acyl chlorides. For instance, treatment with methyl iodide and a base like cesium carbonate produces N-methyl derivatives :

Similar reactions with 2-bromoethanol or acetyl chloride yield N-hydroxyethyl or N-acetyl derivatives .

Functionalization of the Pyrrolidone Ring

The 5-oxopyrrolidine ring undergoes nucleophilic and electrophilic modifications:

Reduction

The carbonyl group (C=O) in the pyrrolidone ring can be reduced to a hydroxyl or methylene group using reagents like LiAlH or NaBH :

Condensation Reactions

The carbonyl group reacts with hydrazines to form hydrazones. For example, condensation with hydrazine hydrate yields hydrazide intermediates, which further react with aldehydes/ketones to form Schiff bases :

Electrophilic Aromatic Substitution on Naphthalene

The naphthalene ring undergoes electrophilic substitution, primarily at the 4-position due to directing effects of the amide group:

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the naphthalene moiety:

Suzuki Coupling

Reaction with arylboronic acids introduces substituents at the 4-position:

Buchwald-Hartwig Amination

Introduction of amine groups via coupling with aryl halides:

Heterocycle Formation

The pyrrolidone ring participates in cyclization reactions. For example, condensation with benzene-1,2-diamine in acidic conditions forms benzimidazole derivatives :

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing CO and NH .

-

Photodegradation : UV exposure leads to naphthalene ring oxidation, forming quinones .

Key Research Findings

Aplicaciones Científicas De Investigación

N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

Chemistry: It serves as a scaffold for the synthesis of novel bioactive molecules.

Biology: It is used in studies to understand its interactions with biological targets.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are sparse, insights can be drawn from analogs:

- Lipophilicity: The naphthalene moiety in both compounds enhances logP values, favoring blood-brain barrier penetration.

- Bioactivity: Oxazolidinones like 21k are associated with antimicrobial activity, whereas pyrrolidinones are explored for kinase inhibition. The target compound’s bioactivity may align with kinase modulation due to its pyrrolidinone core.

Crystallographic and Structural Validation

Crystallographic tools like SHELXL and SHELXS are critical for validating the structures of such compounds. For example:

- SHELX Applications: Used to refine small-molecule structures, ensuring accurate bond lengths, angles, and torsional parameters. The target compound’s planar naphthalene system and pyrrolidinone ring would require precise refinement to confirm non-covalent interactions.

- Structural Pitfalls : Misassigned chiral centers or incorrect hydrogen bonding networks (common in flexible heterocycles) must be resolved using validation software like PLATON .

Actividad Biológica

N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide, a compound featuring a naphthalene moiety fused with a pyrrolidine structure, exhibits significant biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide has the molecular formula and a molar mass of 254.28 g/mol. The compound's unique combination of aromatic (naphthalene) and aliphatic (pyrrolidine) elements contributes to its distinctive chemical reactivity and biological properties.

The biological activity of N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, mimicking transition states in biochemical pathways. This property is crucial for its potential therapeutic applications.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against multidrug-resistant strains of bacteria and fungi, suggesting its role as a candidate for developing new antimicrobial agents .

Anticancer Activity

Research has demonstrated that derivatives of 5-oxopyrrolidine, including N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide, show promising anticancer effects, particularly against non-small cell lung cancer (A549 cells). The compound's structure-dependent activity indicates that modifications can enhance its cytotoxic effects:

| Compound | Viability Reduction (%) | Significance (p-value) |

|---|---|---|

| N-naphthalen-1-yl derivative | 63.4% | <0.05 |

| 3,5-Dichloro derivative | 21.2% | <0.001 |

| Ester form | 71.3% | Not significant |

| Hydrazone derivatives | 67.4% | 0.003 |

The data suggest that specific substitutions on the naphthalene or pyrrolidine rings can significantly enhance anticancer activity, making this compound a valuable scaffold for further drug development .

Antimicrobial Activity

N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide has shown potential as an antimicrobial agent against various pathogens, including:

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus (MRSA) | Effective against resistant strains |

| Candida auris | Notable antifungal activity |

| Aspergillus fumigatus | Significant antifungal effects |

These findings highlight the compound's potential in addressing the growing issue of antimicrobial resistance .

Case Studies and Research Findings

- Anticancer Studies : A study involving A549 human lung cancer cells revealed that the naphthalene derivative reduced cell viability significantly compared to untreated controls, indicating its potential as an anticancer agent .

- Antimicrobial Evaluation : In vitro tests demonstrated that the compound exhibited antimicrobial properties against clinically relevant strains of bacteria and fungi, with structure-dependent efficacy observed across different derivatives .

- Mechanistic Insights : Further investigation into the enzyme inhibition mechanism revealed that N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide could disrupt critical cellular processes in target pathogens, providing a pathway for developing novel therapeutics.

Q & A

Basic: What are the established synthetic routes for N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide, and what critical reaction parameters influence yield and purity?

Methodological Answer:

The synthesis typically involves coupling pyrrolidine-2-carboxamide derivatives with naphthalene-1-yl groups via nucleophilic substitution or amide bond formation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Base catalysts (e.g., K₂CO₃) promote deprotonation of the carboxamide group, facilitating nucleophilic attack .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and byproduct formation .

- Purification : Recrystallization from ethanol or methanol is critical for isolating high-purity crystals .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- IR spectroscopy : Prioritize the carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ for the 5-oxopyrrolidine ring and amide N–H bending at ~1550 cm⁻¹ .

- ¹H/¹³C NMR : Key markers include:

- X-ray crystallography : Resolve absolute configuration and confirm hydrogen-bonding networks in the solid state .

Advanced: How can researchers resolve crystallographic data contradictions between experimental electron density maps and computational modeling predictions?

Methodological Answer:

- Validation tools : Use SHELXL (for refinement) and PLATON (for structure validation) to identify mismatches in torsion angles or hydrogen-bonding patterns .

- Density functional theory (DFT) : Compare calculated (e.g., Gaussian) and experimental bond lengths/angles to refine force field parameters .

- Twinned data handling : Apply SHELXD for deconvoluting overlapping reflections in cases of crystal twinning .

Advanced: What strategies are employed in structure-activity relationship (SAR) studies to optimize bioactivity while maintaining metabolic stability?

Methodological Answer:

- Substituent modification : Introduce electron-withdrawing groups (e.g., –NO₂) to the naphthalene ring to enhance receptor affinity without compromising solubility .

- Metabolic profiling : Use liver microsome assays to identify vulnerable sites (e.g., pyrrolidine ring oxidation) and introduce steric hindrance (e.g., methyl groups) .

- Bioisosteric replacement : Replace the carboxamide with a sulfonamide group to improve pharmacokinetics .

Advanced: How does the compound's conformation in solid-state (X-ray) versus solution-phase (NMR) affect its pharmacological interactions?

Methodological Answer:

- Solid-state analysis : X-ray structures reveal planar naphthalene-carboxamide stacking, which may enhance target binding via π-π interactions .

- Solution-phase dynamics : NMR NOESY experiments show rotational flexibility in the pyrrolidine ring, suggesting adaptability to receptor pockets .

- Pharmacological relevance : Cross-validate docking studies (e.g., AutoDock Vina) with both conformations to predict binding modes .

Methodological: What quality control protocols ensure batch-to-batch consistency in multi-step syntheses?

Methodological Answer:

- In-process monitoring : Use TLC/HPLC at each step to track intermediate formation (e.g., Rf values for carboxamide precursors) .

- Spectroscopic fingerprinting : Compare IR/NMR spectra of batches to detect impurities (e.g., unreacted naphthalene derivatives) .

- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to ensure consistent crystallinity .

Advanced: What computational approaches predict metabolic pathways, and how do they compare with experimental mass spectrometry data?

Methodological Answer:

- In silico tools : Use MetaSite or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., hydroxylation at the pyrrolidine ring) .

- LC-MS validation : Perform high-resolution MS/MS to confirm predicted metabolites (e.g., m/z shifts corresponding to glucuronidation) .

- Discrepancy analysis : Reconcile computational predictions with experimental data by adjusting Hammett σ values or solvation models .

Data Analysis: How should researchers address discrepancies between in vitro bioactivity and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution to identify bioavailability bottlenecks .

- Dose-response recalibration : Adjust in vivo dosing regimens based on in vitro IC₅₀ values and clearance rates .

- Mechanistic studies : Use knockout animal models to confirm target engagement vs. off-target effects .

Advanced: What crystallographic software packages are recommended for resolving structural ambiguities?

Methodological Answer:

- SHELX suite : SHELXL for refinement (handles twinning and disorder) and SHELXD for experimental phasing .

- Olex2 GUI : Integrates SHELX workflows with visualization tools for real-time model adjustment .

- Validation pipelines : Combine checkCIF (for IUCr standards) and Mercury (for intermolecular interaction analysis) .

Methodological: What are best practices for designing stability studies under various environmental conditions?

Methodological Answer:

- ICH guidelines : Test under accelerated conditions (40°C/75% RH for 6 months) to predict shelf life .

- Degradation pathways : Use UV-Vis spectroscopy to monitor photodegradation (e.g., naphthalene ring oxidation) .

- Container compatibility : Assess leaching risks (e.g., glass vs. polymer vials) via ICP-MS for elemental impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.